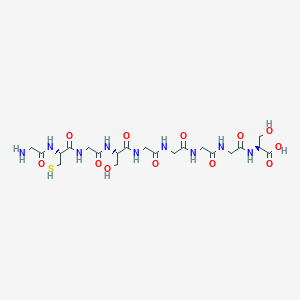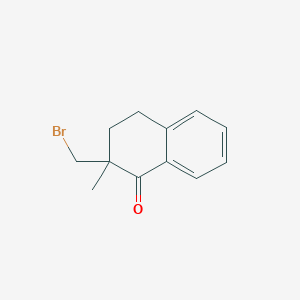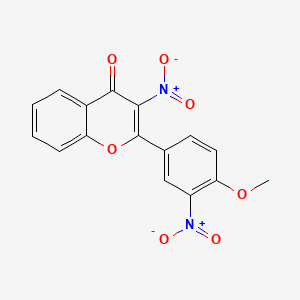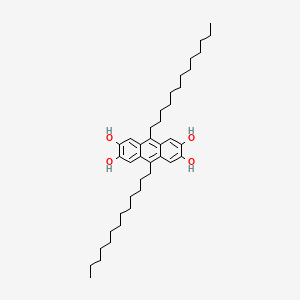![molecular formula C11H11ClF2O2 B14246961 2-[Chloro(difluoro)methyl]-2-ethoxy-3-phenyloxirane CAS No. 189180-06-1](/img/structure/B14246961.png)
2-[Chloro(difluoro)methyl]-2-ethoxy-3-phenyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Chloro(difluoro)methyl]-2-ethoxy-3-phenyloxirane is an organic compound that features a unique combination of chloro, difluoromethyl, ethoxy, and phenyloxirane groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Chloro(difluoro)methyl]-2-ethoxy-3-phenyloxirane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-2,2-difluoroethanol with phenylacetaldehyde in the presence of a base to form the desired oxirane ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Chloro(difluoro)methyl]-2-ethoxy-3-phenyloxirane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can replace the chloro or ethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide or potassium cyanide under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Applications De Recherche Scientifique
2-[Chloro(difluoro)methyl]-2-ethoxy-3-phenyloxirane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-[Chloro(difluoro)methyl]-2-ethoxy-3-phenyloxirane involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological pathways, resulting in antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[Chloro(difluoro)methyl]-2-methoxy-3-phenyloxirane
- 2-[Chloro(difluoro)methyl]-2-ethoxy-3-(4-methylphenyl)oxirane
- 2-[Chloro(difluoro)methyl]-2-ethoxy-3-(4-chlorophenyl)oxirane
Uniqueness
2-[Chloro(difluoro)methyl]-2-ethoxy-3-phenyloxirane is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
189180-06-1 |
|---|---|
Formule moléculaire |
C11H11ClF2O2 |
Poids moléculaire |
248.65 g/mol |
Nom IUPAC |
2-[chloro(difluoro)methyl]-2-ethoxy-3-phenyloxirane |
InChI |
InChI=1S/C11H11ClF2O2/c1-2-15-10(11(12,13)14)9(16-10)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |
Clé InChI |
QPYSXDCSJSCRGY-UHFFFAOYSA-N |
SMILES canonique |
CCOC1(C(O1)C2=CC=CC=C2)C(F)(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


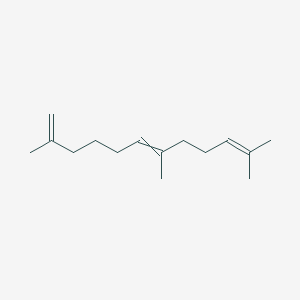
![Bis[4-(2-methylbutan-2-yl)phenyl]iodanium acetate](/img/structure/B14246889.png)
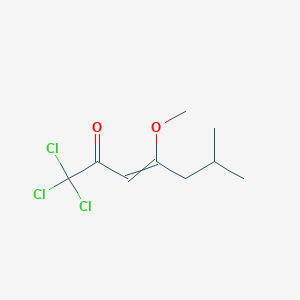
![N-{4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14246893.png)
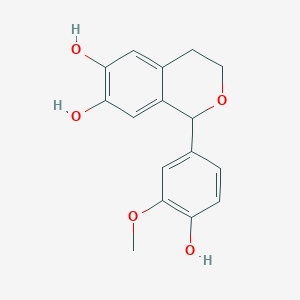
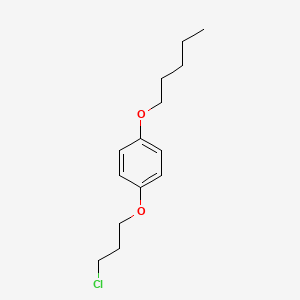
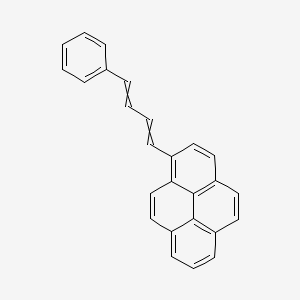
![(2S)-3-[(12-Hydroxydodecyl)oxy]propane-1,2-diol](/img/structure/B14246921.png)
![N,2-Dibenzylthieno[3,2-D]pyrimidin-4-amine](/img/structure/B14246922.png)

